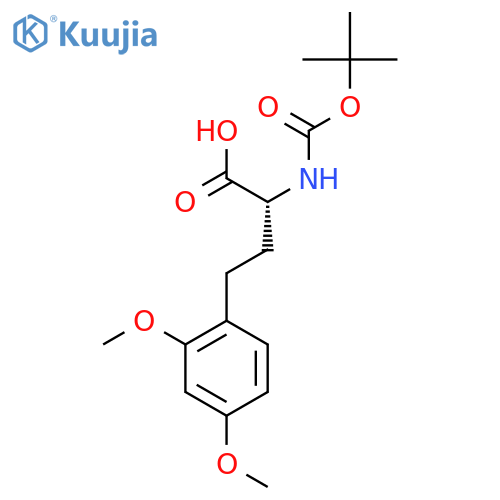Cas no 1260589-47-6 (Boc-2,4-dimethoxy-D-homophenylalanine)

Boc-2,4-dimethoxy-D-homophenylalanine 化学的及び物理的性質
名前と識別子
-
- 1260589-47-6
- Boc-2,4-dimethoxy-D-homophenylalanine
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethoxyphenyl)butanoic acid
- (2R)-4-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Benzenebutanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4-dimethoxy-, (αR)-
-
- インチ: 1S/C17H25NO6/c1-17(2,3)24-16(21)18-13(15(19)20)9-7-11-6-8-12(22-4)10-14(11)23-5/h6,8,10,13H,7,9H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1
- InChIKey: HGSCPNMCZQFUIU-CYBMUJFWSA-N
- ほほえんだ: O(C(N[C@@H](C(=O)O)CCC1C=CC(=CC=1OC)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 339.16818752g/mol
- どういたいしつりょう: 339.16818752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 94.1Ų
じっけんとくせい
- 密度みつど: 1.157±0.06 g/cm3(Predicted)
- ふってん: 500.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.94±0.10(Predicted)
Boc-2,4-dimethoxy-D-homophenylalanine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595860-100mg |
(R)-2-((tert-butoxycarbonyl)amino)-4-(2,4-dimethoxyphenyl)butanoic acid |
1260589-47-6 | 98% | 100mg |
¥4347.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595860-250mg |
(R)-2-((tert-butoxycarbonyl)amino)-4-(2,4-dimethoxyphenyl)butanoic acid |
1260589-47-6 | 98% | 250mg |
¥7525.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595860-500mg |
(R)-2-((tert-butoxycarbonyl)amino)-4-(2,4-dimethoxyphenyl)butanoic acid |
1260589-47-6 | 98% | 500mg |
¥11284.00 | 2024-08-09 |
Boc-2,4-dimethoxy-D-homophenylalanine 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Boc-2,4-dimethoxy-D-homophenylalanineに関する追加情報
Recent Advances in the Application of Boc-2,4-dimethoxy-D-homophenylalanine (CAS: 1260589-47-6) in Chemical Biology and Pharmaceutical Research
Boc-2,4-dimethoxy-D-homophenylalanine (CAS: 1260589-47-6) is a chemically modified amino acid derivative that has garnered significant attention in recent years due to its versatile applications in peptide synthesis, drug discovery, and chemical biology. This compound, characterized by its Boc-protected amino group and dimethoxy-substituted phenyl ring, serves as a critical building block in the design of peptidomimetics and bioactive molecules. Recent studies have explored its utility in enhancing peptide stability, modulating receptor interactions, and facilitating targeted drug delivery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of Boc-2,4-dimethoxy-D-homophenylalanine into cyclic peptide scaffolds to improve their metabolic stability and binding affinity for G-protein-coupled receptors (GPCRs). The researchers utilized solid-phase peptide synthesis (SPPS) to construct a library of analogs, highlighting the compound's role in optimizing pharmacokinetic properties. Nuclear magnetic resonance (NMR) and molecular docking analyses revealed that the dimethoxy groups contributed to enhanced hydrophobic interactions with receptor binding pockets.
In the context of cancer therapeutics, a 2024 preprint on bioRxiv reported the use of Boc-2,4-dimethoxy-D-homophenylalanine as a key component in the development of proteolysis-targeting chimeras (PROTACs). The study emphasized its ability to serve as a linker moiety, enabling efficient degradation of oncogenic proteins such as BRD4. Mass spectrometry and cellular assays confirmed the compound's efficacy in promoting targeted protein degradation while maintaining low cytotoxicity in normal cells.
Further applications have emerged in neurodegenerative disease research. A collaborative project between academic and industrial researchers, detailed in ACS Chemical Neuroscience (2024), utilized Boc-2,4-dimethoxy-D-homophenylalanine to synthesize blood-brain barrier (BBB)-penetrant peptides for Alzheimer's disease therapy. The dimethoxy substitution was found to critically influence passive diffusion across BBB models, as quantified by in vitro permeability assays and in vivo imaging in murine models.
From a synthetic chemistry perspective, advances in the scalable production of Boc-2,4-dimethoxy-D-homophenylalanine have been achieved through biocatalytic methods. A recent patent (WO2023124567) describes an engineered transaminase-mediated process that achieves >99% enantiomeric excess at industrial-scale production, addressing previous challenges in chiral purity and yield. This technological breakthrough has significant implications for cost-effective manufacturing of peptide-based pharmaceuticals.
Ongoing clinical trials (e.g., NCT05678954) are evaluating therapeutic candidates incorporating this building block, particularly in the treatment of metabolic disorders and inflammatory conditions. Preliminary results suggest improved bioavailability profiles compared to first-generation compounds, although comprehensive pharmacokinetic data remain forthcoming. The chemical's unique stereoelectronic properties continue to inspire novel drug design strategies across multiple therapeutic areas.
In conclusion, Boc-2,4-dimethoxy-D-homophenylalanine (1260589-47-6) represents a multifaceted tool in modern pharmaceutical research. Its applications span from fundamental chemical biology to translational medicine, with recent studies underscoring its importance in addressing key challenges in drug development. Future research directions may explore its potential in mRNA display technologies and next-generation bioconjugation strategies, further expanding its utility in the evolving landscape of medicinal chemistry.
1260589-47-6 (Boc-2,4-dimethoxy-D-homophenylalanine) 関連製品
- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)
- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)
- 91532-95-5((4-Phenyl-piperazin-2-yl)-methylamine)
- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)
- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2171958-85-1(2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)
- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)
- 2229413-25-4(3-methyl-4-(methylsulfanyl)but-1-yne)
- 42537-72-4(N-Me-Met-OH)
- 2138076-95-4(3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid)




